2-[(4-acetylphenyl)sulfanyl]aceticacid

Catalog No.
S6890499
CAS No.
17067-15-1
M.F
C10H10O3S
M. Wt
210.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4-acetylphenyl)sulfanyl]aceticacid

CAS Number

17067-15-1

Product Name

2-[(4-acetylphenyl)sulfanyl]aceticacid

IUPAC Name

2-(4-acetylphenyl)sulfanylacetic acid

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

InChI

InChI=1S/C10H10O3S/c1-7(11)8-2-4-9(5-3-8)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13)

InChI Key

GQBFZYQARKRSKH-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)SCC(=O)O

Canonical SMILES

CC(=O)C1=CC=C(C=C1)SCC(=O)O

2-[(4-acetylphenyl)sulfanyl]acetic acid is an organic compound featuring a sulfanyl group attached to an acetic acid moiety and a 4-acetylphenyl group. Its molecular formula is C10H11O2S, and it has a molecular weight of approximately 211.26 g/mol. The compound is characterized by the presence of both sulfur and carbonyl functionalities, which contribute to its chemical reactivity and potential biological activity.

  • Nucleophilic Substitution: The sulfanyl group can engage in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation: The sulfanyl group may be oxidized to form sulfoxides or sulfones under appropriate conditions.
  • Acid-Base Reactions: As an acid, it can donate protons in reactions with bases, forming salts.

These reactions are influenced by the presence of the acetyl group, which can stabilize intermediates and affect reaction pathways.

2-[(4-acetylphenyl)sulfanyl]acetic acid exhibits notable biological activities, particularly:

  • Antimicrobial Properties: Studies indicate that compounds with sulfanyl groups often show antimicrobial effects, making this compound a candidate for further research in this area.
  • Anti-inflammatory Effects: The presence of the acetyl group may contribute to anti-inflammatory properties, similar to other acetylated compounds.

Research into its biological activity is ongoing, with potential applications in medicinal chemistry.

The synthesis of 2-[(4-acetylphenyl)sulfanyl]acetic acid typically involves:

  • Starting Materials: Acetic acid and 4-acetylphenol or its derivatives.
  • Reagents: Sulfur sources such as thiol compounds or sulfur dichloride.
  • Reaction Conditions: The reaction may be conducted under reflux conditions in a suitable solvent (e.g., dichloromethane) with a base to facilitate the formation of the sulfanyl linkage.

The synthesis can be optimized for yield and purity through careful control of temperature and reaction time.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting infections or inflammatory diseases.
  • Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules in organic chemistry.

Interaction studies involving 2-[(4-acetylphenyl)sulfanyl]acetic acid focus on its binding affinity to biological targets. Preliminary studies suggest that it may interact with enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms. Further investigation using techniques such as molecular docking and binding assays is necessary to elucidate these interactions.

Several compounds share structural similarities with 2-[(4-acetylphenyl)sulfanyl]acetic acid. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
4-AcetylanilineAcetyl group on anilineAntimicrobial properties
Thiosemicarbazone derivativesSulfur-containing heterocyclesAnticancer activity
Indole derivativesIndole core structureAntidepressant effects
2-(N-methyl4-acetylbenzenesulfonamido)acetic acidSulfonamide structurePotential anti-inflammatory effects

The uniqueness of 2-[(4-acetylphenyl)sulfanyl]acetic acid lies in its combination of both the sulfanyl and acetyl functionalities, which may provide distinct chemical reactivity compared to similar compounds that lack one of these features. This dual functionality enhances its potential applications in medicinal chemistry and organic synthesis.

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

210.03506535 g/mol

Monoisotopic Mass

210.03506535 g/mol

Heavy Atom Count

14

Dates

Last modified: 04-15-2024

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